molecular formula C7H15BO2 B1620293 2-Butyl-1,3,2-dioxaborinane CAS No. 30169-71-2

2-Butyl-1,3,2-dioxaborinane

Cat. No.: B1620293
CAS No.: 30169-71-2
M. Wt: 142.01 g/mol
InChI Key: UDMVQMMUSQGSDO-UHFFFAOYSA-N
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Description

2-Butyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C7H15BO2. It is a cyclic boronate ester, which is often used in organic synthesis due to its unique reactivity and stability. This compound is particularly notable for its applications in the field of Suzuki-Miyaura coupling reactions, where it serves as a boron reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-1,3,2-dioxaborinane can be synthesized through the reaction of butylboronic acid with ethylene glycol under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the cyclic boronate ester. The general reaction scheme is as follows:

Butylboronic acid+Ethylene glycolThis compound+Water\text{Butylboronic acid} + \text{Ethylene glycol} \rightarrow \text{this compound} + \text{Water} Butylboronic acid+Ethylene glycol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form boranes.

    Substitution: The boron atom in the compound can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes.

    Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Butyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules with boron, facilitating studies in boron neutron capture therapy.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-Butyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, where the boron atom undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate substrate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Bis(pinacolato)diboron

Uniqueness

2-Butyl-1,3,2-dioxaborinane is unique due to its cyclic structure, which imparts greater stability compared to linear boronic acids. This stability makes it particularly useful in reactions that require harsh conditions or prolonged reaction times. Additionally, its reactivity in Suzuki-Miyaura coupling reactions is comparable to other boron reagents, but its cyclic nature can offer advantages in terms of selectivity and yield.

Properties

IUPAC Name

2-butyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c1-2-3-5-8-9-6-4-7-10-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMVQMMUSQGSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301775
Record name 2-butyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30169-71-2
Record name 1,2-Dioxaborinane, 2-butyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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